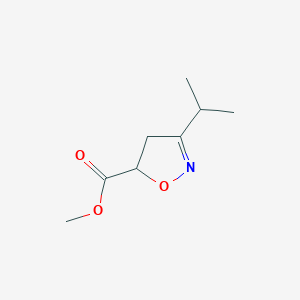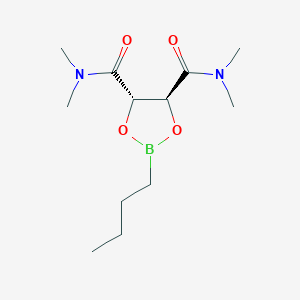![molecular formula C7H4N4OS B064922 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one CAS No. 187336-66-9](/img/structure/B64922.png)
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, also known as DIBO, is a heterocyclic compound that has been widely used in scientific research. It is a potent activator of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. DIBO has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and autoimmune disorders.
Wirkmechanismus
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one activates the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which phosphorylates and degrades the inhibitor of kappa B (IκB) proteins. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of target genes. The activation of NF-κB by 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to induce apoptosis in cancer cells and to modulate immune responses.
Biochemische Und Physiologische Effekte
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of viral replication, and the modulation of immune responses. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has several advantages as a research tool, including its potent activation of NF-κB, its ability to induce apoptosis in cancer cells, and its inhibitory effects on viral replication. However, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one also has limitations, including its potential toxicity and its lack of specificity for the NF-κB pathway. Therefore, caution should be exercised when using 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one in lab experiments, and alternative compounds should be considered when appropriate.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, including the development of more potent and selective 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives, the investigation of the mechanisms underlying its anti-inflammatory effects, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate the potential side effects and toxicity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one involves the reaction between 2-aminobenzothiadiazole and maleic anhydride in the presence of a catalyst. The resulting product is then reduced to obtain 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one. The synthesis method has been optimized to improve the yield and purity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, and several modifications have been developed to produce 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the NF-κB pathway. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In addition to cancer therapy, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been investigated for its potential applications in infectious diseases. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been studied for its immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Eigenschaften
CAS-Nummer |
187336-66-9 |
|---|---|
Produktname |
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
Molekularformel |
C7H4N4OS |
Molekulargewicht |
192.2 g/mol |
IUPAC-Name |
6,8-dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
InChI |
InChI=1S/C7H4N4OS/c12-7-8-3-1-2-4-6(5(3)9-7)11-13-10-4/h1-2H,(H2,8,9,12) |
InChI-Schlüssel |
LLBCKZPUGJBBFV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
SMILES |
C1=CC2=NSN=C2C3=C1NC(=O)N3 |
Kanonische SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
Synonyme |
7H-Imidazo[4,5-e]-2,1,3-benzothiadiazol-7-one,6,8-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)


![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)







